N-[(4-acetamidophenyl)carbamothioyl]benzamide
Description
Properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11(20)17-13-7-9-14(10-8-13)18-16(22)19-15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJCVYJXYUCHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetamidophenyl)carbamothioyl]benzamide typically involves the reaction of 4-acetamidophenyl isothiocyanate with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-acetamidophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out at low temperatures in an inert atmosphere.
Substitution: Amines, alcohols; reactions are performed in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-acetamidophenyl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-acetamidophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts various physiological processes, including pH regulation and ion transport .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Electron-Withdrawing vs. Electron-Donating Groups
- N-((4-Chlorophenyl)carbamothioyl)benzamide (T2) : Replacing the acetamido group with a para-chloro substituent (Cl) increases corrosion inhibition efficiency (73% in 1M H₂SO₄) compared to its meta-chloro analog (55%), highlighting the importance of substituent position .
- N-([4-Chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) : The addition of a fluoro group on the benzamide ring enhances anticancer activity against PC3 and HepG2 cells, likely due to increased lipophilicity and electron-withdrawing effects .
Heterocyclic and Sulfonyl Modifications
- 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide : The pyridinyl group introduces aromatic stacking interactions, which are critical for enzyme inhibition .
Physicochemical and Spectral Properties
*Spectral data inferred from structurally similar compounds.
Anticancer Activity
- L1 and L2 (Fluoro/Methoxy Derivatives) : Cu(II) complexes of these ligands show IC₅₀ values of 12–18 µM against PC3 cells, attributed to thiourea-metal coordination enhancing DNA interaction .
- N-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)carbamothioyl)benzamide (PZ) : Inhibits glycogen synthase kinase-3 (GSK-3), demonstrating the role of carbamothioyl groups in kinase binding .
Antiviral and Anti-Inflammatory Activity
- HL1 (5-Chloropyridinyl Derivative) : Shows photodynamic anti-inflammatory activity via ROS generation under light exposure .
Corrosion Inhibition
- T2 (para-Chloro Derivative) : Outperforms meta-substituted analogs due to enhanced adsorption on mild steel surfaces via para-substituent geometry .
Biological Activity
N-[(4-acetamidophenyl)carbamothioyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a benzamide backbone with an acetamido and a carbamothioyl group. Its molecular formula is C₁₄H₁₄N₂OS, and it has a molecular weight of approximately 270.34 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 3.41 | Induces apoptosis |
| This compound | HeLa | 5.25 | Inhibits cell cycle progression |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has demonstrated significant inhibition of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Data
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer progression and neurodegenerative diseases.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to specific protein targets, including epidermal growth factor receptors (EGFR), which are crucial in cancer signaling pathways.
Case Studies and Research Findings
Various research efforts have focused on synthesizing and evaluating the biological activity of this compound derivatives:
- A study synthesized multiple derivatives and tested their cytotoxicity against MCF-7 cells, revealing that some compounds exhibited lower IC50 values than standard chemotherapeutics like 5-fluorouracil .
- Another investigation into the compound's mechanism revealed that it could effectively inhibit the growth of cancer cells by disrupting metabolic pathways essential for tumor survival .
Q & A
Basic: What synthetic methodologies are employed to prepare N-[(4-acetamidophenyl)carbamothioyl]benzamide?
The compound is synthesized via a nucleophilic addition-elimination reaction. Typically, 4-acetamidoaniline is reacted with benzoyl isothiocyanate in a polar aprotic solvent (e.g., ethanol or acetonitrile) under reflux. The reaction proceeds through the formation of a thiourea linkage, confirmed by the disappearance of the -NCS group in IR spectroscopy. Purification is achieved via recrystallization or column chromatography .
Basic: How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized in a suitable solvent (e.g., DMSO/EtOH), and data collection is performed using a diffractometer. Structure refinement is carried out using programs like SHELXL, which iteratively models atomic positions and thermal parameters. Hydrogen bonding and π-π interactions are analyzed using Mercury or OLEX2 .
Basic: What preliminary biological assays are used to evaluate its bioactivity?
- Elastase Inhibition : Spectrophotometric assays measuring hydrolysis of N-succinyl-Ala-Ala-Pro-Val-p-nitroanilide.
- Antioxidant Activity : DPPH radical scavenging or FRAP assays.
- DNA Binding : UV-Vis titration or ethidium bromide displacement studies .
Advanced: How do DFT calculations complement experimental structural data?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes the molecular geometry, providing bond lengths, angles, and dihedral angles. Comparisons with SC-XRD data reveal deviations (<0.05 Å for bonds), attributed to crystal packing effects. HOMO-LUMO gaps predict reactivity, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites .
Advanced: What insights does molecular docking provide into its antiviral potential?
Docking against SARS-CoV-2 main protease (PDB: 6LU7) using AutoDock Vina reveals binding affinities (e.g., −5.26 kcal/mol). Key interactions include hydrogen bonds with Lys137 and Cys128, and hydrophobic contacts with the active site. Binding poses are validated via RMSD clustering and compared to reference drugs (e.g., Tenofovir) .
Advanced: How are supramolecular interactions quantified in the crystal lattice?
Hirshfeld Surface Analysis partitions the crystal environment into molecular surfaces, with 2D fingerprint plots quantifying interaction contributions (e.g., H···O: 25%, H···H: 55%). Energy frameworks (CrystalExplorer) visualize stabilizing interactions, showing dispersion-dominated layers vs. hydrogen-bonded networks .
Advanced: How are crystallographic challenges (e.g., twinning) addressed?
For twinned crystals, the SHELXL TWIN command refines twin laws. Charge-flipping algorithms (Superflip) resolve phase problems in low-symmetry space groups. Disorder is modeled using PART instructions and restrained refinement .
Advanced: How does substituent variation (e.g., acetamido vs. acetylphenyl) affect bioactivity?
Structure-Activity Relationship (SAR) studies compare IC50 values:
- The 4-acetamidophenyl group enhances DNA binding (log K = 4.2) due to hydrogen-bond donor capacity.
- The 2-acetylphenyl analog shows stronger antiviral activity (ΔG = −5.8 kcal/mol) via hydrophobic pocket interactions .
Advanced: How are contradictions between experimental and computational data resolved?
Discrepancies in bond lengths (e.g., C-S: 1.68 Å experimental vs. 1.71 Å DFT) are attributed to solvent effects or basis set limitations. Solvent-inclusive PCM models or hybrid functionals (e.g., M06-2X) improve accuracy. Experimental validation via temperature-dependent XRD or NMR dynamics is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
